(2S)-2-Hydroxy-2-phenylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Hydroxy-2-phenylbutanedioic acid is an organic compound with the molecular formula C10H10O5 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-2-phenylbutanedioic acid can be achieved through several methods. One common approach involves the use of L-threonine as a starting material. L-threonine undergoes a series of enzymatic reactions, including deamination, reduction, and oxidation, to produce the desired compound . Another method involves the use of chemical reagents such as boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Hydroxy-2-phenylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation , hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Hydroxy-2-phenylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism by which (2S)-2-Hydroxy-2-phenylbutanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Hydroxy-2-phenylbutanedioic acid: The enantiomer of (2S)-2-Hydroxy-2-phenylbutanedioic acid, with similar chemical properties but different biological activities.
2-Hydroxy-2-methylbutanedioic acid: A structurally similar compound with a methyl group instead of a phenyl group.
2-Hydroxy-2-ethylbutanedioic acid: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where chirality and aromaticity are important factors .
Eigenschaften
CAS-Nummer |
63137-53-1 |
---|---|
Molekularformel |
C10H10O5 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-phenylbutanedioic acid |
InChI |
InChI=1S/C10H10O5/c11-8(12)6-10(15,9(13)14)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,11,12)(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
REDMBNQXBOTRET-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@](CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.